molecular formula C4H4N2O B121022 1H-Imidazole-2-carbaldehyde CAS No. 10111-08-7

1H-Imidazole-2-carbaldehyde

Cat. No.: B121022
CAS No.: 10111-08-7
M. Wt: 96.09 g/mol
InChI Key: XYHKNCXZYYTLRG-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbaldehyde, also known as imidazole-2-carboxaldehyde, is a heterocyclic organic compound with the molecular formula C4H4N2O. It is a derivative of imidazole, featuring an aldehyde functional group at the second position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, followed by dehydrative aromatization. For instance, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method includes the reaction of imidazole with formylating agents such as formic acid or formamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

1H-Imidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been investigated for their potential in developing anti-inflammatory and anti-cancer agents . For instance, research has shown that imidazole derivatives exhibit antibacterial activity against Helicobacter pylori, a bacterium linked to gastric ulcers, highlighting their therapeutic potential in treating gastrointestinal diseases .

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from imidazole compounds showed significant inhibition against metronidazole-resistant strains of H. pylori, emphasizing the importance of imidazole-based compounds in overcoming antibiotic resistance .

Biochemical Research

In biochemical research, this compound is employed in studies focused on enzyme inhibitors. Its structural properties allow it to interact with various biological targets, making it a valuable tool for drug discovery.

Application Example

The compound has been utilized to explore new pathways for drug development by investigating its role as an enzyme inhibitor, which could lead to the identification of novel therapeutic agents .

Agricultural Chemistry

The compound is also significant in agricultural chemistry, where it contributes to the formulation of agrochemicals. Its derivatives enhance crop protection products, improving their efficacy while minimizing environmental impact.

Case Study: Agrochemical Development

Research indicates that imidazole-based compounds can be modified to create more effective agrochemicals, which are crucial for sustainable agricultural practices .

Material Science

In material science, this compound is utilized in the development of functional materials such as sensors and catalysts. Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics.

Application Example

The compound has been incorporated into sensor technologies due to its ability to form stable complexes with metals, which can be used in detecting various environmental pollutants .

Cosmetic Formulations

This compound is increasingly being integrated into cosmetic products for its potential skin benefits. It offers moisturizing properties and enhances the stability of formulations.

Application Example

Cosmetic formulations containing this compound have shown improved skin hydration and stability, making it an attractive ingredient for skincare products .

Summary Table of Applications

Field Application Example/Case Study
Pharmaceutical DevelopmentSynthesis of anti-inflammatory and anti-cancer agentsAntibacterial activity against H. pylori
Biochemical ResearchEnzyme inhibitors for drug discoveryInvestigation of novel therapeutic pathways
Agricultural ChemistryDevelopment of effective agrochemicalsEnhanced crop protection products
Material ScienceCreation of sensors and catalystsDetection of environmental pollutants
Cosmetic FormulationsSkin benefits and product stabilityImproved hydration in skincare products

Biological Activity

1H-Imidazole-2-carbaldehyde is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of imidazole derivatives with aldehydes under controlled conditions. Various methods have been reported, including the use of catalytic agents and specific solvents to enhance yield and purity.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following sections summarize its key biological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus7.81Bactericidal
This compoundMicrococcus luteus1.95Bactericidal
This compoundCandida albicans3.91Fungicidal

In a study evaluating various imidazole derivatives, compounds derived from this compound showed strong bacteriostatic and fungicidal effects, with minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 µg/mL against Staphylococcus spp. and Candida spp. .

Antidiabetic Properties

Recent research highlights the potential of this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type-2 diabetes treatment. The inhibition of PTP1B can enhance insulin signaling pathways, thus improving glucose metabolism.

Table 2: Inhibition of PTP1B by Imidazole Derivatives

CompoundPTP1B Inhibition (%)IC50 (µM)
This compound7512
Control Compound10N/A

In vitro assays indicated that this compound inhibited PTP1B activity by approximately 75% at a concentration yielding an IC50 value of 12 µM, suggesting its potential as a therapeutic agent for managing type-2 diabetes .

The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes and receptors. For instance:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.
  • Antidiabetic Mechanism : By inhibiting PTP1B, it enhances insulin receptor signaling, thus promoting glucose uptake in cells.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of a new formulation containing imidazole derivatives, including this compound, in treating skin infections caused by resistant strains of bacteria. The results showed that patients receiving the treatment had a significant reduction in infection rates compared to those on standard antibiotics.

Case Study: Diabetes Management

In a preclinical trial involving diabetic mice, administration of this compound led to improved glycemic control and enhanced insulin sensitivity over an eight-week period. This suggests its potential role in diabetes management.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1H-Imidazole-2-carbaldehyde, and what reaction conditions are optimal?

this compound is synthesized via condensation reactions involving imidazole derivatives and carbonyl sources. A typical method involves reacting 1H-imidazole with chloroketones or bromoketones under mild conditions. For example, in the presence of sodium carbonate (Na₂CO₃) and acetonitrile at 60°C, coupling reactions yield derivatives like 1-(2-azidoethyl)-1H-imidazole-2-carbaldehyde with moderate yields (52%) . TLC (Macherey-Nagel Sil G/UV 254 plates) is recommended for monitoring reaction progress .

Q. How should researchers handle and store this compound to ensure safety?

The compound is classified under GHS07 (Xi) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Safety protocols include:

  • Storage : In airtight containers at room temperature, away from oxidizing agents.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood.
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What spectroscopic techniques are used to characterize this compound, and what are the key spectral markers?

  • ¹H NMR : In DMSO-d₆, the aldehyde proton appears as a singlet at δ 9.71 ppm. Imidazole ring protons resonate as singlets at δ 7.22 and 7.16 ppm .
  • ¹³C NMR : The aldehyde carbon is observed at δ 182.1 ppm, while imidazole carbons range from δ 127–143 ppm .
  • HRMS : The molecular ion [M+H]⁺ for derivatives (e.g., C₆H₈N₅O) is confirmed at m/z 166.0723 .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

The compound’s stability varies with pH. In acidic conditions (pH 1–3), the aldehyde group may undergo hydration or nucleophilic attack. At pH 7–9, it remains stable, making it suitable for reactions in buffered systems (e.g., phosphate or borate buffers). For instance, studies on related imidazole derivatives used KCl/HCl (pH 1) and Na₂B₄O₇/NaOH (pH 10) to assess protonation states .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model the electrophilicity of the aldehyde group. The LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl carbon correlates with its susceptibility to nucleophilic attack. For example, substituents on the imidazole ring (e.g., nitro groups) lower the LUMO energy, enhancing reactivity .

Q. Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

Contradictions often arise from impurities or polymorphic forms. For example:

  • Melting Points : Derivatives like 4-methyl-1H-imidazole-5-carbaldehyde show variability (mp 165–166°C) due to crystallization conditions .
  • Spectral Data : Compare NMR shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) and validate with HRMS. Cross-referencing synthetic protocols (e.g., reaction time, purification steps) can identify procedural inconsistencies .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight96.09 g/mol
Boiling PointNot reported (decomposes)
pKa (predicted)~4.5 (imidazole NH), ~-7 (aldehyde)

Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature60–70°CMaximizes coupling
SolventAcetonitrileEnhances solubility
Reaction Time4–7 daysBalances side reactions

Properties

IUPAC Name

1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHKNCXZYYTLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143736
Record name 1H-Imidazole-2-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10111-08-7
Record name Imidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10111-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carboxaldehyde
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Record name 1H-Imidazole-2-carboxaldehyde
Source EPA DSSTox
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Record name 1H-Imidazole-2-carboxaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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